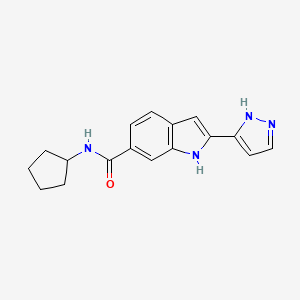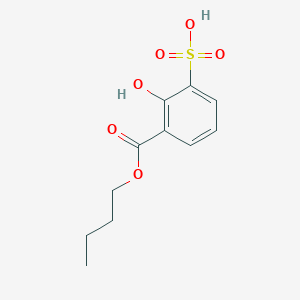
1-(Diphenylphosphoryl)-4-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphoryl)-4-nitro-1H-imidazole is a compound that belongs to the class of organophosphorus compounds It features a diphenylphosphoryl group attached to a nitro-substituted imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphoryl)-4-nitro-1H-imidazole typically involves the reaction of 4-nitroimidazole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
4-nitroimidazole+diphenylphosphoryl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diphenylphosphoryl)-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Phosphorylation: The diphenylphosphoryl group can be transferred to other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Phosphorylation: Reagents like triphenylphosphine and diisopropyl azodicarboxylate (DIAD) are used in Mitsunobu reactions.
Major Products
Reduction of the nitro group: 1-(Diphenylphosphoryl)-4-amino-1H-imidazole.
Nucleophilic substitution: Various substituted imidazole derivatives.
Phosphorylation: Phosphorylated nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphoryl)-4-nitro-1H-imidazole has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Diphenylphosphoryl)-4-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Diphenylphosphoryl)-1H-imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-imidazole: Lacks the diphenylphosphoryl group, reducing its potential for phosphorylation reactions.
Diphenylphosphoryl azide: Contains an azide group instead of an imidazole ring, leading to different reactivity and applications.
Uniqueness
1-(Diphenylphosphoryl)-4-nitro-1H-imidazole is unique due to the presence of both the diphenylphosphoryl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
716316-21-1 |
|---|---|
Molekularformel |
C15H12N3O3P |
Molekulargewicht |
313.25 g/mol |
IUPAC-Name |
1-diphenylphosphoryl-4-nitroimidazole |
InChI |
InChI=1S/C15H12N3O3P/c19-18(20)15-11-17(12-16-15)22(21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
VWLIPWPMJLGUTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N3C=C(N=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
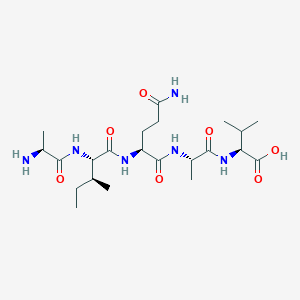
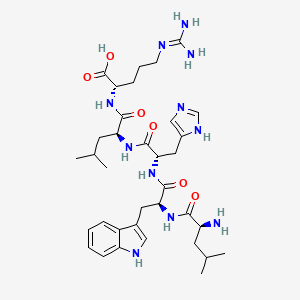
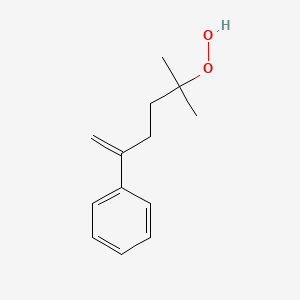

![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)



![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)
